molecular formula C8H10O2 B14583589 Octa-1,7-dien-4-yne-3,6-diol CAS No. 61540-94-1

Octa-1,7-dien-4-yne-3,6-diol

Cat. No.: B14583589
CAS No.: 61540-94-1
M. Wt: 138.16 g/mol
InChI Key: SRRXMQPHRGZCTN-UHFFFAOYSA-N
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Description

Octa-1,7-dien-4-yne-3,6-diol is an organic compound characterized by the presence of both alkyne and diol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octa-1,7-dien-4-yne-3,6-diol can be synthesized through the reaction of bis(bromomagnesium)acetylene with aldehydes such as acrolein, methacrolein, or tiglic aldehydes in ether. This reaction typically yields the desired compound in approximately 70% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of common reagents and solvents, such as bis(bromomagnesium)acetylene and ether, suggests that the compound can be produced efficiently on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Octa-1,7-dien-4-yne-3,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

Octa-1,7-dien-4-yne-3,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Octa-1,7-dien-4-yne-3,6-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but with additional methyl groups.

    Octa-2,7-dien-4-yne-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.

Uniqueness

Octa-1,7-dien-4-yne-3,6-diol is unique due to its specific arrangement of alkyne and diol groups, which provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

CAS No.

61540-94-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

octa-1,7-dien-4-yne-3,6-diol

InChI

InChI=1S/C8H10O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2H2

InChI Key

SRRXMQPHRGZCTN-UHFFFAOYSA-N

Canonical SMILES

C=CC(C#CC(C=C)O)O

Origin of Product

United States

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